![molecular formula C6H9BF3KO2 B13478086 Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium {5,8-dioxaspiro[34]octan-2-yl}trifluoroboranuide is a chemical compound with a unique structure that includes a spirocyclic framework and a trifluoroboranuide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide typically involves the reaction of a spirocyclic precursor with a trifluoroborane reagent in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism by which potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide exerts its effects involves interactions with molecular targets and pathways. The trifluoroboranuide group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The spirocyclic structure provides rigidity and unique spatial arrangement, which can affect the compound’s interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium {5,8-dioxaspiro[3.4]octan-2-yl}boranuide
- Potassium {5,8-dioxaspiro[3.4]octan-2-yl}fluoroboranuide
- Potassium {5,8-dioxaspiro[3.4]octan-2-yl}chloroboranuide
Uniqueness
Potassium {5,8-dioxaspiro[3.4]octan-2-yl}trifluoroboranuide is unique due to the presence of the trifluoroboranuide group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability.
Eigenschaften
Molekularformel |
C6H9BF3KO2 |
|---|---|
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
potassium;5,8-dioxaspiro[3.4]octan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c8-7(9,10)5-3-6(4-5)11-1-2-12-6;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
HIIHIKCKQLHKFR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC2(C1)OCCO2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


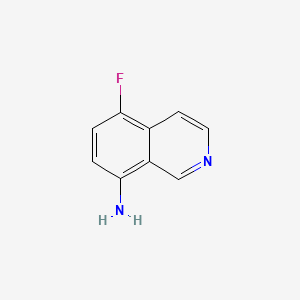
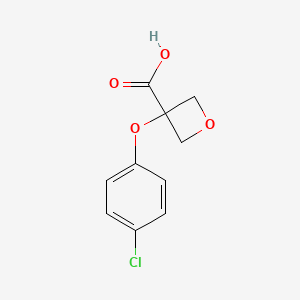
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
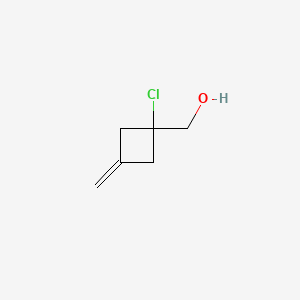
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
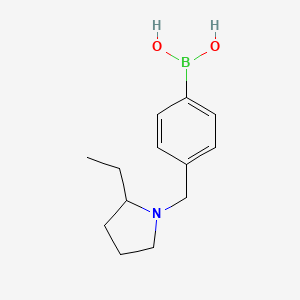
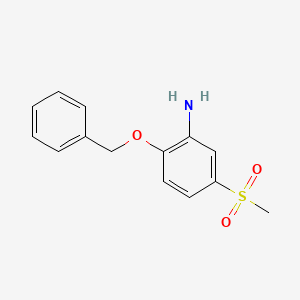
![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)
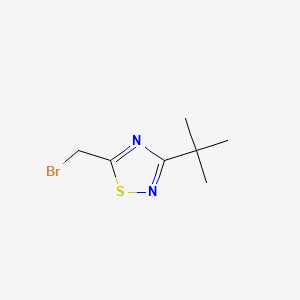
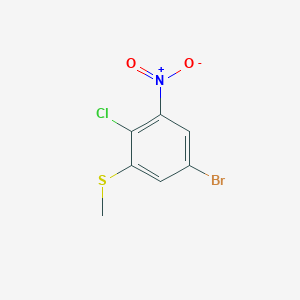
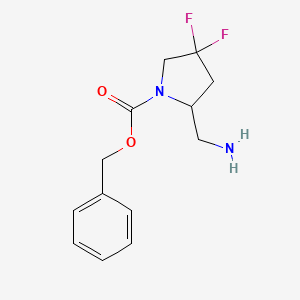
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)

